

quantum chemical calculations for Ethyl 5-amino-2-methylnicotinate

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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

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An In-depth Technical Guide to the Quantum Chemical Calculations of **Ethyl 5-amino-2-methylnicotinate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental or computational data for **Ethyl 5-amino-2-methylnicotinate** is not readily available in the public domain. The following guide is a representative whitepaper constructed from established quantum chemical methodologies and data from analogous molecular structures. The quantitative data presented herein is hypothetical and serves to illustrate the expected results from such analyses.

Introduction

Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level. This guide details the application of Density Functional Theory (DFT) and other computational methods to characterize **Ethyl 5-amino-2-methylnicotinate**.

Molecular Structure and Optimization

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation.

Computational Protocol

Geometry optimization of **Ethyl 5-amino-2-methylnicotinate** would be performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set.^{[1][2]} This level of theory provides a good balance between computational cost and accuracy for organic molecules. All calculations would be performed in the gaseous phase.^{[1][2]} The optimized structure would be confirmed as a true minimum by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometric Parameters (Hypothetical Data)

The following table summarizes the key bond lengths and bond angles for the optimized structure of **Ethyl 5-amino-2-methylnicotinate**.

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2 - C3	1.412
C3 - C4	1.398	
C4 - C5	1.405	
C5 - N1	1.380	
N1 - C6	1.345	
C6 - C2	1.390	
C2 - C(Methyl)	1.510	
C5 - N(Amino)	1.375	
C3 - C(Ester)	1.505	
C(Ester) - O(Carbonyl)	1.210	
C(Ester) - O(Ethyl)	1.340	
**Bond Angles (°) **	C2 - C3 - C4	118.5
C3 - C4 - C5	119.2	
C4 - C5 - N1	118.8	
C5 - N1 - C6	122.5	
N1 - C6 - C2	119.0	
C6 - C2 - C3	121.0	

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[\[3\]](#)[\[4\]](#)

Computational Protocol

The energies of the HOMO and LUMO orbitals would be calculated at the B3LYP/6-311G(d,p) level of theory on the previously optimized geometry. Time-dependent DFT (TD-DFT) would be used for a more accurate description of electronic transitions.^{[1][2]}

FMO Properties (Hypothetical Data)

Parameter	Value (eV)
HOMO Energy	-6.15
LUMO Energy	-1.25
HOMO-LUMO Gap (ΔE)	4.90

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.^{[3][4]}

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity and stability of the molecule.

Computational Protocol

Using the calculated HOMO and LUMO energies, the following global reactivity descriptors would be calculated based on Koopmans' theorem:

- Ionization Potential (I) $\approx -E_{\text{HOMO}}$
- Electron Affinity (A) $\approx -E_{\text{LUMO}}$
- Electronegativity (χ) $= (I + A) / 2$
- Chemical Hardness (η) $= (I - A) / 2$
- Chemical Softness (S) $= 1 / (2\eta)$
- Electrophilicity Index (ω) $= \mu^2 / (2\eta)$ where μ is the chemical potential ($\mu = -\chi$).

Calculated Reactivity Descriptors (Hypothetical Data)

Descriptor	Value (eV)
Ionization Potential (I)	6.15
Electron Affinity (A)	1.25
Electronegativity (χ)	3.70
Chemical Hardness (η)	2.45
Chemical Softness (S)	0.204
Electrophilicity Index (ω)	2.79

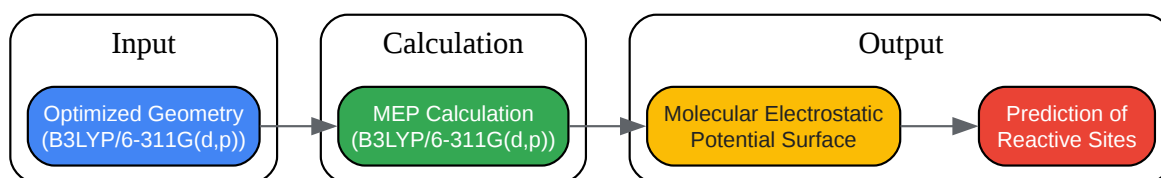
Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Computational Protocol

The MEP surface would be calculated at the B3LYP/6-311G(d,p) level of theory. The potential would be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

Visualization



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Caption: Workflow for generating and analyzing the Molecular Electrostatic Potential (MEP) surface.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can aid in the assignment of experimental infrared (IR) and Raman spectra.

Computational Protocol

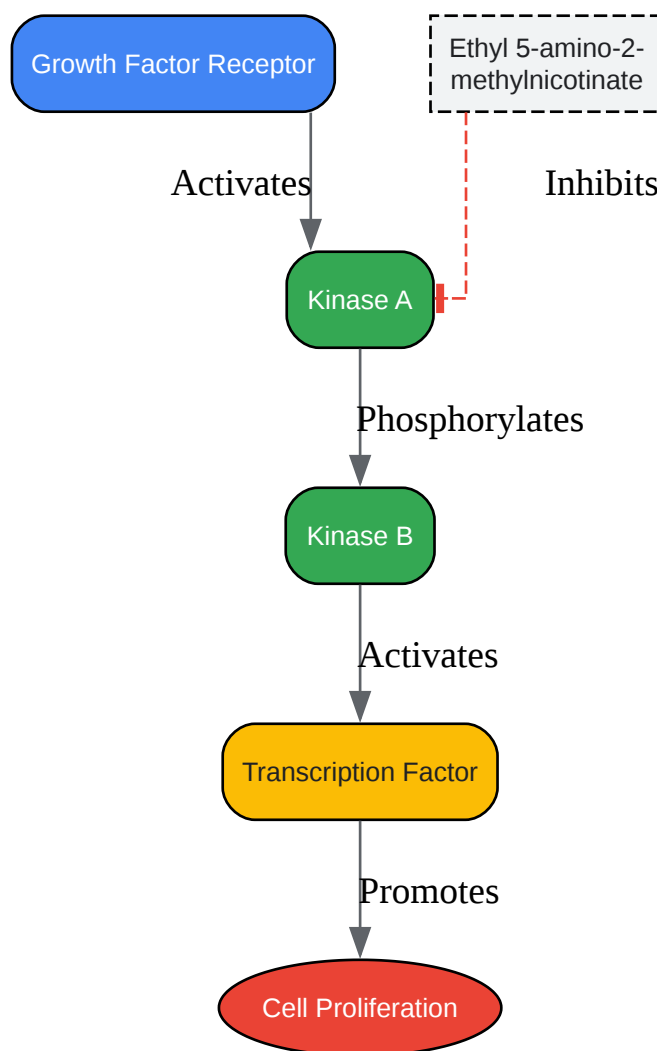
Harmonic vibrational frequencies would be calculated at the B3LYP/6-311G(d,p) level. The calculated frequencies are often systematically overestimated and would be scaled by an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Key Vibrational Frequencies (Hypothetical Data)

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
$\nu(\text{N-H})_{\text{sym}}$	3450	Symmetric N-H stretching (amino group)
$\nu(\text{N-H})_{\text{asym}}$	3550	Asymmetric N-H stretching (amino group)
$\nu(\text{C=O})$	1725	Carbonyl stretching (ester group)
$\nu(\text{C-N})$	1350	C-N stretching (amino group)
$\nu(\text{C-O})$	1250	C-O stretching (ester group)
$\delta(\text{N-H})$	1620	N-H scissoring (amino group)

Potential Application in Drug Development: A Hypothetical Signaling Pathway

Given the presence of the nicotinic acid scaffold, a common motif in pharmacologically active compounds, we can hypothesize its interaction with a signaling pathway. For instance, it could potentially act as an inhibitor of a kinase involved in a cancer-related pathway.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **Ethyl 5-amino-2-methylnicotinate**.

Conclusion

This technical guide outlines a comprehensive computational approach for characterizing the electronic, structural, and spectroscopic properties of **Ethyl 5-amino-2-methylnicotinate**. The presented protocols, based on Density Functional Theory, provide a robust framework for gaining insights into the molecule's reactivity and potential biological activity. While the quantitative data presented is illustrative, the methodologies described are standard practices in computational chemistry and serve as a blueprint for future theoretical and experimental

investigations of this compound. Such studies are invaluable for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science.

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